molecular formula C20H15N3O3S B3134409 N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400080-04-8

N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide

Cat. No.: B3134409
CAS No.: 400080-04-8
M. Wt: 377.4 g/mol
InChI Key: KWFSWMYVUZCRTH-UHFFFAOYSA-N
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Description

N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C20H15N3O3S . This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It features a quinoxaline moiety linked to a benzenesulfonamide group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide typically involves the reaction of 2-chloroquinoxaline with 4-aminophenylbenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has several scientific research applications:

Properties

IUPAC Name

N-(4-quinoxalin-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-27(25,17-6-2-1-3-7-17)23-15-10-12-16(13-11-15)26-20-14-21-18-8-4-5-9-19(18)22-20/h1-14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFSWMYVUZCRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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